molecular formula C22H21ClFN3OS B587685 Tifluadom Hydrochloride CAS No. 96337-50-7

Tifluadom Hydrochloride

Cat. No. B587685
CAS RN: 96337-50-7
M. Wt: 429.938
InChI Key: JFZSUQQSHDYRGA-UHFFFAOYSA-N
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Description

Tifluadom Hydrochloride is a chemical compound with the molecular formula C22H21ClFN3OS . It is structurally related to benzodiazepines .


Synthesis Analysis

The synthesis and biological evaluation of a series of 2-substituted 5-phenyl-1,4-benzodiazepines, structurally related to tifluadom, have been reported . These compounds act simultaneously as a kappa-opioid agonist and a cholecystokinin-A (CCK-A) antagonist .


Molecular Structure Analysis

The molecular structure of Tifluadom Hydrochloride is represented by the molecular formula C22H21ClFN3OS . The molecular weight of the compound is 429.9 g/mol .


Chemical Reactions Analysis

The chemical reactions involving Tifluadom Hydrochloride have not been extensively studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tifluadom Hydrochloride are not extensively documented .

Scientific Research Applications

Opioid Activity and Analgesic Properties

Tifluadom, a 1,4 benzodiazepine, exhibits unique opioid activity. Contrary to its structural class, it does not bind to the 3H-flunitrazepam binding site but rather displaces 3H-bremazocine from its opioid binding site. Characterized as an opiate kappa-receptor agonist, both in vitro and in vivo, it demonstrates potent analgesic activity in animal models without dependence potential (Römer et al., 1982).

Electrophysiological Effects

Tifluadom's effects on EEG power spectra and evoked potential changes have been studied. In dogs, the benzodiazepine-induced synchronization of the EEG was observed, demonstrating vigilance changes. Its stereospecific effects, particularly of its enantiomer KC-6128, were revealed through differential responses in EEG patterns and are possibly mediated by kappa receptors (Freye et al., 1986).

Cholecystokinin Receptor Interaction

Tifluadom also acts as a cholecystokinin-A (CCK-A) receptor antagonist. This property has been utilized to develop a series of 1,4-benzodiazepines as inhibitors of CCK binding to rat pancreas and guinea pig brain receptors. Such dual action of benzodiazepines as both CCK-A and opioid receptor ligands has implications for peptide hormone action and nonpeptide ligand design for peptide receptors (Bock et al., 1990).

Effects on Ingestive Behaviors

Tifluadom impacts ingestive behaviors, particularly in rats. It has been reported to increase food intake without altering water intake, suggesting a role for kappa opiate receptors in natural feeding drives. Its potency in stimulating appetite is comparable to morphine and other opiate agonists (Morley et al., 1983).

Diuretic Effects

Investigations into tifluadom's diuretic effects in rats have revealed its specific kappa-opioid agonist action. The induced diuresis is antagonized by kappa-antagonist doses of naloxone, confirming its opioid receptor-mediated central action (Leander Jd, 1984).

Analgesic and Antinociceptive Effects

Tifluadom exhibits significant analgesic properties, as seen in squirrel monkeys using electric shock titration and tail-immersion procedures. Its efficacy as a kappa-opioid benzodiazepine in producing analgesia has been confirmed, and the results extend to its characterization as a potent analgesic (Genovese & Dykstra, 1986).

Safety And Hazards

The safety data sheet for Hydrochloric acid, a component of Tifluadom Hydrochloride, indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3OS.ClH/c1-26-16(13-25-22(27)15-10-11-28-14-15)12-24-21(17-6-2-4-8-19(17)23)18-7-3-5-9-20(18)26;/h2-11,14,16H,12-13H2,1H3,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZSUQQSHDYRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858485
Record name N-{[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl}thiophene-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tifluadom Hydrochloride

CAS RN

96337-50-7
Record name N-{[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl}thiophene-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tifluadom hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQB9JWT8M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
21
Citations
TJ Petcher, A Widmer, U Maetzel… - … Section C: Crystal …, 1985 - scripts.iucr.org
… Fractional atomic coordinates of tifluadom hydrochloride with estimated standard deviations and equivalent isotropic B' s … Packing diagram of tifluadom hydrochloride projected along e. …
Number of citations: 15 scripts.iucr.org
OM Peeters, RL Meurisse, NM Blaton… - … Section C: Crystal …, 1998 - scripts.iucr.org
The structures of three (−)-(2S)-(acylaminomethyl)benzodiazepine hydrochlorides, namely, 5-(2-fluorophenyl)-1-methyl-2-(3-thenoylaminomethyl)-2,3-dihydro-1H-1,4-benzodiazepin-4-…
Number of citations: 7 scripts.iucr.org
SJ Cooper, WR Moores, A Jackson, DJ Barber - Neuropharmacology, 1985 - Elsevier
… and one with 5.0 mg kg-’ tifluadom hydrochloride. … injected with isotonic saline vehicle, three with 2.5 mg kg-’ tifluadom hydrochloride and one with 5.0 mg kg-’ tifluadom hydrochloride. …
Number of citations: 29 www.sciencedirect.com
CG Parsons, D Martin, RJM Frankli, JL Wood… - …, 1986 - Elsevier
… Drug doses refer to ketamine base (Ketalar; Parke-Davis) but to tifluadom hydrochloride and U-50,488 methane sulphonate. Tifluadom was dissolved in ethanol which was then diluted …
Number of citations: 14 www.sciencedirect.com
AG Hayes, MJ Sheehan, MB Tyers - British journal of …, 1987 - ncbi.nlm.nih.gov
… Oxilorphan tartrate Pentazocine hydrochloride Picenadol hydrochloride racemate Profadol hydrochloride D-Propoxyphene hydrochloride Proxorphan tartrate Tifluadom hydrochloride …
Number of citations: 157 www.ncbi.nlm.nih.gov
T Beck, J Krieglstein - Brain research, 1986 - Elsevier
The purpose of the present study was to evaluate the interrelation between behavioural effects of η-opiates and cerebral neurochemical correlates in rats. Administration of the η-opiates …
Number of citations: 14 www.sciencedirect.com
A Jackson, SJ Cooper - Brain research bulletin, 1985 - Elsevier
There is increasing evidence to suggest that kappa opiate receptors may be importantly involved in the mediation of feeding responses in the rat. A series of experiments is reported in …
Number of citations: 52 www.sciencedirect.com
AG Hayes, PP Birch, E Cavicchini - Journal of pharmacy and …, 1988 - Wiley Online Library
The antagonism of the antinociceptive effects of various κ‐opioid agonists has been studied in the mouse abdominal constriction test. Naloxone produced a much smaller degree of …
Number of citations: 30 onlinelibrary.wiley.com
SS Negus, MJ Picker, LA Dykstra - Journal of Pharmacology and …, 1991 - researchgate.net
A series of mu and kappa opiold agonists with varying degrees of selectivity were evaluated for their agonist and antagonist effects in squirrel monkeys trained to discriminate either the …
Number of citations: 35 www.researchgate.net
RW Clarke, TW Ford - British journal of pharmacology, 1987 - Wiley Online Library
… (ą)-Tifluadom hydrochloride was dissolved in distilled water to 0.5mgml-' (warmed to 38C and continuously agitated) and given in doses of …
Number of citations: 36 bpspubs.onlinelibrary.wiley.com

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